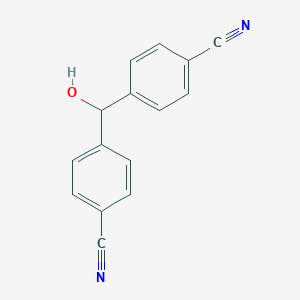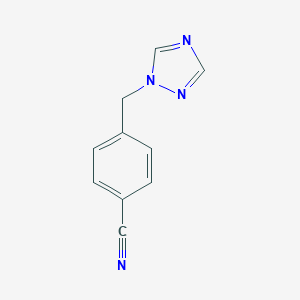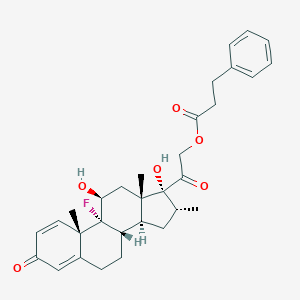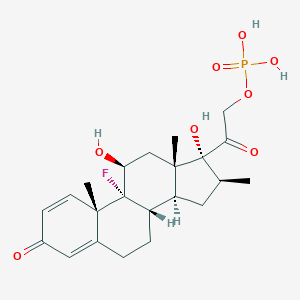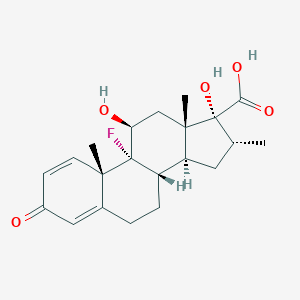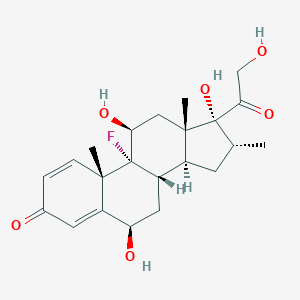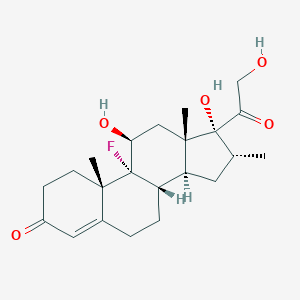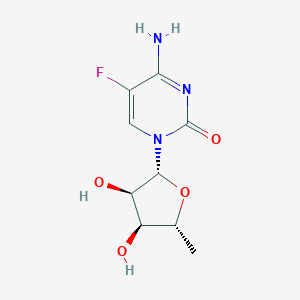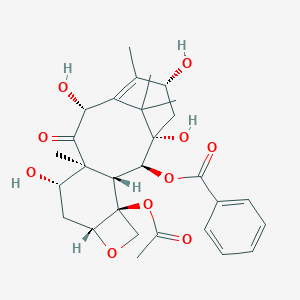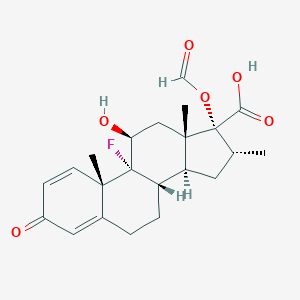
Gingerdione
Übersicht
Beschreibung
Gingerdione is a natural product found in Zingiber officinale . It is a monomethoxybenzene, a member of phenols and a beta-diketone . Gingerdione is a gingerol derivative and is one of the major constituents of dried ginger .
Molecular Structure Analysis
Gingerdione has a molecular formula of C17H24O4 . It is related to gingerols and shogaols, which are responsible for the spicy sensation of ginger . A comprehensive analysis of the molecular structure of Gingerdione can be found in the study "Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry" .
Chemical Reactions Analysis
Gingerdione is part of a complex mixture of primary and secondary metabolites such as saponins, flavonoids, and alkaloids found in ginger . The chemical properties of Gingerdione and its related compounds are influenced by various factors including the place of origin and whether the rhizomes are fresh or dry .
Physical And Chemical Properties Analysis
Gingerdione has a molecular weight of 376.5 g/mol . It is a part of more than 400 chemical substances that have been isolated and identified in ginger rhizomes extracts . More detailed physical and chemical properties of Gingerdione can be found in the PubChem database .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
6-Gingerdione has been studied for its potential neuroprotective effects. Research suggests that it may play a role in promoting the differentiation of embryonic stem cells towards the neuronal lineage, possibly through glucocorticoid receptor activation .
Anti-inflammatory Properties
Studies have shown that 6-Gingerdione can reduce apoptotic conditions in HepG2 cells and inhibit inflammatory cytokine gene expression in zebrafish larvae with alcoholic liver injury . This indicates its potential application in treating inflammatory conditions.
Antioxidant Activity
The compound is implicated as a potent antioxidant due to the presence of an unsaturated ketone moiety in its structure. It has been observed to exhibit antioxidant activity, which could be beneficial in various metabolic diseases .
Complementary Medicine
There is ongoing research to isolate and standardize gingerol, which includes 6-Gingerdione, for use as complementary medicine. This encompasses a wide range of pharmacological roles in different metabolic diseases .
These are four distinct applications of 6-Gingerdione in scientific research. Each field presents a unique potential for the compound, demonstrating its versatility and importance in various areas of health and medicine.
Wirkmechanismus
Target of Action
Gingerdione, also known as 6-Gingerdione, primarily targets the Inhibitory Kappa B (IκB) kinase β (IKKβ) . IKKβ is a crucial enzyme involved in the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway , which plays a significant role in regulating immune responses to infection .
Mode of Action
Gingerdione interacts with its target, IKKβ, mainly through hydrogen bond formation . It directly inhibits the catalytic activity of IKKβ, leading to the suppression of NF-κB-regulated expression of inflammatory genes linked to toll-like receptor (TLR)-mediated innate immunity . This interaction results in the suppression of the gene expression and production of pro-inflammatory cytokines and oxidant agents .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Gingerdione are favorable. It has good solubility, absorption, and permeability across the blood-brain barrier . It also exhibits low interactions with Cytochrome P450 2D6, low hepatotoxicity, and low plasma protein binding .
Result of Action
The molecular and cellular effects of Gingerdione’s action include suppressing the gene expression and production of pro-inflammatory cytokines and oxidant agents, downregulating immune response, and protecting against sepsis-induced organ failures in experimental and animal models . It also reduces inflammation, oxidative stress, and organ failure in sepsis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gingerdione. For instance, the nutrient management of the ginger plant from which Gingerdione is derived can impact the quality and quantity of the compound . Effective nutrient management can aid in decreasing the abuse of chemical fertilizers, thereby protecting soil health and environmental quality .
Zukünftige Richtungen
Gingerdione and its related compounds have shown promising therapeutic benefits, making it a potential candidate for future research in functional genomics, molecular breeding, and genome editing in ginger . More studies are needed to create a consensus about the dosage of Gingerdione useful for long-term therapy .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNVXQHNIWUUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210854 | |
| Record name | Gingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gingerdione | |
CAS RN |
61871-71-4 | |
| Record name | Gingerdione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61871-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerdione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINGERDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2L6JCL6YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | [6]-Gingerdione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



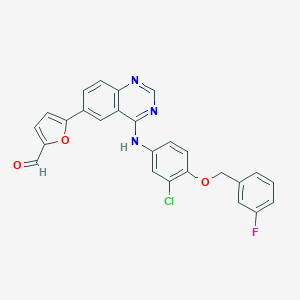
![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)
